6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol
CAS No.:
Cat. No.: VC15791418
Molecular Formula: C7H4ClIN2O
Molecular Weight: 294.48 g/mol
* For research use only. Not for human or veterinary use.
![6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol -](/images/structure/VC15791418.png)
Specification
Molecular Formula | C7H4ClIN2O |
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Molecular Weight | 294.48 g/mol |
IUPAC Name | 6-chloro-3-iodo-1,7-dihydropyrrolo[2,3-b]pyridin-4-one |
Standard InChI | InChI=1S/C7H4ClIN2O/c8-5-1-4(12)6-3(9)2-10-7(6)11-5/h1-2H,(H2,10,11,12) |
Standard InChI Key | BUROZCWRPZVBGC-UHFFFAOYSA-N |
Canonical SMILES | C1=C(NC2=C(C1=O)C(=CN2)I)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
6-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridin-4-ol belongs to the pyrrolopyridine family, featuring a bicyclic framework comprising a pyrrole ring fused to a pyridine moiety. The substitution pattern—chlorine at position 6 and iodine at position 3—introduces steric and electronic effects that differentiate it from simpler analogs. The hydroxyl group at position 4 contributes to hydrogen-bonding capabilities, influencing both reactivity and intermolecular interactions .
Physicochemical Properties
Key physical properties, as reported in experimental studies, are summarized below:
The compound’s high density and boiling point reflect strong intermolecular forces attributable to halogen bonding and π-stacking interactions. The negligible vapor pressure at ambient conditions suggests limited volatility, favoring solid-state applications .
Synthetic Considerations and Challenges
Purification and Characterization
Hypothetical purification methods may involve recrystallization from polar aprotic solvents (e.g., dimethylformamide) or chromatographic techniques using silica gel with ethyl acetate/hexane gradients. Structural confirmation would require multimodal characterization:
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¹H/¹³C NMR: To resolve aromatic proton environments and carbon frameworks.
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High-Resolution Mass Spectrometry (HRMS): For exact mass verification (theoretical m/z 293.90567 ).
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X-ray Diffraction: To unambiguously determine halogen positioning and hydrogen-bonding networks.
Hypothetical Applications and Research Directions
Pharmaceutical Development
The structural similarity to kinase inhibitor scaffolds suggests potential as:
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FGFR Inhibitors: Analogous to 5-chloro-pyrrolopyridines, which exhibit nanomolar IC₅₀ values against fibroblast growth factor receptors .
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Antimicrobial Agents: Halogenated heterocycles often disrupt bacterial cell wall synthesis or enzyme function.
Materials Science Applications
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Organic Semiconductors: The extended π-system and halogen substituents could enhance charge transport in thin-film devices.
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Coordination Polymers: Iodine’s polarizability may facilitate metal-organic framework (MOF) construction with unique sorption properties.
Comparison with Structural Analogues
Halogen Positional Isomers
Compared to 5-chloro-4-iodo isomers, the 6-chloro-3-iodo configuration imposes distinct electronic effects:
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Electron-Withdrawing Impact: Chlorine’s inductive effect at position 6 may deactivate the ring toward electrophilic substitution.
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Steric Considerations: Iodine’s larger van der Waals radius at position 3 could hinder approach to biological targets.
Non-Halogenated Pyrrolopyridines
The absence of iodine in compounds like 1H-pyrrolo[2,3-b]pyridin-4-ol reduces molecular weight by ~126 atomic mass units but diminishes potential for radioimaging applications.
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